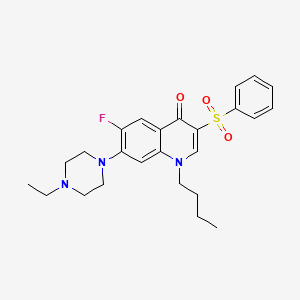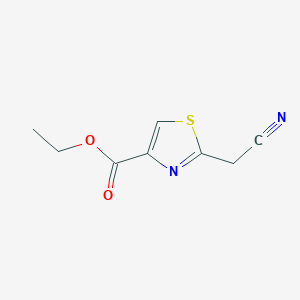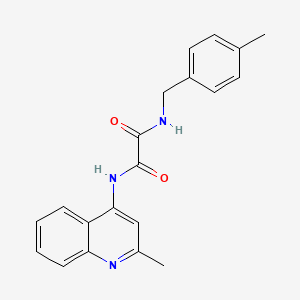
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methylbenzyl)-N2-(2-methylquinolin-4-yl)oxalamide, also known as MBOQ, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MBOQ is a member of the oxalamide family, which is a class of compounds that has shown promising results in drug discovery and development.
科学的研究の応用
Antimicrobial Applications
Synthesis and Characterization of Derivatives for Antimicrobial Activity : A study by Saravanan, Alagarsamy, and Prakash (2015) detailed the synthesis and characterization of 1-(substitutedbenzylidene)-4-(4-(2-(methyl/phenyl)-4-oxoquinazolin-3(4H)-yl)phenyl)semicarbazide derivatives. These compounds were explored for their potential as antimicrobials and showed activity against a range of human pathogenic microorganisms. The relationship between functional group variation and biological activity was also discussed, providing insights into the design of antimicrobial agents (Saravanan, Alagarsamy, & Prakash, 2015).
Medicinal Chemistry and Drug Design
Bisbenzylisoquinoline Alkaloids for Antimalarial Activity : A study by Likhitwitayawuid et al. (1993) explored bisbenzylisoquinoline alkaloids isolated from the tubers of Stephania erecta for their cytotoxic and antimalarial properties. Although these compounds showed inhibition of Plasmodium falciparum growth and nonselective cytotoxicity, they were not considered promising clinical candidates at that time (Likhitwitayawuid et al., 1993).
Synthesis and Evaluation of Quinazoline Derivatives as VEGFR2 Inhibitors : Qiao et al. (2015) reported on the design, synthesis, and biological evaluation of 4-alkoxyquinazoline derivatives containing the 1,3,4-oxadiazole scaffold. These compounds, particularly 2-(3,4-dimethoxybenzyl)-5-((quinazolin-4-yloxy)methyl)-1,3,4-oxadiazole (compound 4j), showed potent inhibitory activity and were suggested as potential anticancer agents, with a focus on tumor growth inhibition (Qiao et al., 2015).
Antiproliferative-Antimicrobial Properties of Schiff Bases Derived from 1,3,4-Thiadiazole Compounds : Gür et al. (2020) investigated Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine for their biological activities. The study highlighted compound 3A's high DNA protective ability and cytotoxicity on cancer cell lines, suggesting its potential for use in chemotherapy drug development (Gür et al., 2020).
Oxovanadium Complexes with Bidentate N, O Ligands : A study by Prasad et al. (2011) synthesized and characterized novel oxovanadium(IV) complexes, which demonstrated enhanced antimicrobial activity over their parent ligands and showed DNA binding and nuclease activity. These complexes are of interest for their potential antimicrobial applications (Prasad et al., 2011).
Chemical Analysis and Synthesis Techniques
Facile Oxidation of Fused 1,4-Dimethoxybenzenes : Kim et al. (2001) presented techniques for the oxidation of fused 1,4-dimethoxybenzenes to benzoquinones, offering insights into bromination and oxidation reactions relevant to the synthesis and structural analysis of complex molecules (Kim et al., 2001).
特性
IUPAC Name |
N-[(4-methylphenyl)methyl]-N'-(2-methylquinolin-4-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2/c1-13-7-9-15(10-8-13)12-21-19(24)20(25)23-18-11-14(2)22-17-6-4-3-5-16(17)18/h3-11H,12H2,1-2H3,(H,21,24)(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEWABIIHCBICB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C(=O)NC2=CC(=NC3=CC=CC=C32)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

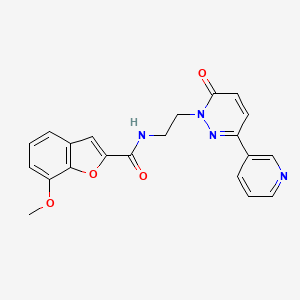
![5-[3-Methyl-1-(3,3,3-trifluoropropyl)pyrazol-4-yl]-1,3,4-thiadiazol-2-amine](/img/structure/B2642887.png)
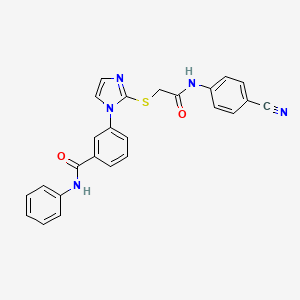
![2-(3'-(4-fluorophenyl)-5-methyl-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2642889.png)
![2-((3-(4-fluoro-2-methylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)methyl)benzonitrile](/img/structure/B2642890.png)
![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzoic acid](/img/structure/B2642893.png)

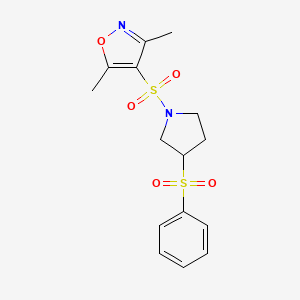
![2-{[4-(2,5-dimethoxyphenyl)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2642897.png)
